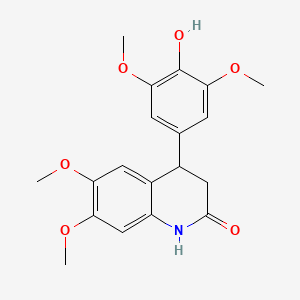![molecular formula C15H15FN2O3S B4435272 4-[(2-fluorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4435272.png)
4-[(2-fluorobenzyl)(methylsulfonyl)amino]benzamide
説明
4-[(2-fluorobenzyl)(methylsulfonyl)amino]benzamide, also known as ABT-888 or veliparib, is a small molecule inhibitor that is being studied for its potential use in cancer treatment. It is a PARP (poly ADP-ribose polymerase) inhibitor, which means that it works by inhibiting the PARP enzyme, which is involved in DNA repair processes. Inhibition of PARP can lead to DNA damage and cell death in cancer cells, making it a promising target for cancer therapy.
作用機序
4-[(2-fluorobenzyl)(methylsulfonyl)amino]benzamide works by inhibiting the PARP enzyme, which is involved in DNA repair processes. Inhibition of PARP leads to the accumulation of DNA damage, which can lead to cell death in cancer cells. 4-[(2-fluorobenzyl)(methylsulfonyl)amino]benzamide has been shown to enhance the efficacy of chemotherapy and radiation therapy by inhibiting the repair of DNA damage caused by these treatments.
Biochemical and Physiological Effects:
4-[(2-fluorobenzyl)(methylsulfonyl)amino]benzamide has been shown to have a good safety profile in clinical trials, with few adverse effects reported. It is well-tolerated and has been shown to have a low risk of drug interactions. 4-[(2-fluorobenzyl)(methylsulfonyl)amino]benzamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
4-[(2-fluorobenzyl)(methylsulfonyl)amino]benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to use and administer. It has also been shown to have a good safety profile and low risk of drug interactions. However, 4-[(2-fluorobenzyl)(methylsulfonyl)amino]benzamide also has some limitations. Its mechanism of action is not fully understood, and it may not be effective in all types of cancer.
将来の方向性
There are several future directions for the study of 4-[(2-fluorobenzyl)(methylsulfonyl)amino]benzamide. One area of research is the development of new PARP inhibitors with improved efficacy and safety profiles. Another area of research is the identification of biomarkers that can predict response to 4-[(2-fluorobenzyl)(methylsulfonyl)amino]benzamide and other PARP inhibitors. Additionally, the combination of 4-[(2-fluorobenzyl)(methylsulfonyl)amino]benzamide with other cancer therapies, such as immunotherapy, is an area of active research. Finally, the use of 4-[(2-fluorobenzyl)(methylsulfonyl)amino]benzamide in the treatment of other diseases, such as neurodegenerative disorders, is also being explored.
科学的研究の応用
4-[(2-fluorobenzyl)(methylsulfonyl)amino]benzamide is currently being studied in preclinical and clinical trials for its potential use in cancer treatment. It has shown promising results in combination with chemotherapy and radiation therapy in various types of cancer, including breast, ovarian, and lung cancer.
特性
IUPAC Name |
4-[(2-fluorophenyl)methyl-methylsulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c1-22(20,21)18(10-12-4-2-3-5-14(12)16)13-8-6-11(7-9-13)15(17)19/h2-9H,10H2,1H3,(H2,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXUVYIYBCWYKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1F)C2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-(2-ethoxyethoxy)benzoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4435193.png)

![N-[4-(1H-tetrazol-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4435202.png)
![5-[(ethylamino)sulfonyl]-2-methoxy-N-2-pyridinylbenzamide](/img/structure/B4435208.png)
![1-benzyl-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-4-piperidinecarboxamide](/img/structure/B4435228.png)
![2-{[4-(1-piperidinylmethyl)benzoyl]amino}benzamide](/img/structure/B4435236.png)
![1-[(dimethylamino)sulfonyl]-N-[2-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B4435237.png)
![1-[(1-benzyl-4-piperidinyl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4435241.png)
![N-{1-methyl-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}propanamide](/img/structure/B4435248.png)


![2-{[2-(4-chlorophenoxy)propanoyl]amino}benzamide](/img/structure/B4435259.png)
![1-(2-fluorobenzyl)-N-[4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4435265.png)
![2-methyl-N-(5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B4435274.png)